molecular formula C8H12ClN3O B1452375 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol CAS No. 1220038-19-6

2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol

Cat. No. B1452375
CAS RN: 1220038-19-6
M. Wt: 201.65 g/mol
InChI Key: PSRYNULFXOLKLB-UHFFFAOYSA-N
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Description

The compound “2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol” is a derivative of aminopyrazines . Aminopyrazines are organic compounds containing an amino group attached to a pyrazine ring .


Synthesis Analysis

While specific synthesis methods for “2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol” are not available, pyrazines can be synthesized by various methods. For instance, they can be synthesized by chemical methods or by certain microorganisms . Pyrazines are responsible for the “roasted-like” flavor of broiled meat or roasted coffee beans .

Scientific Research Applications

Pharmacological Applications

The compound is part of the diazine alkaloid scaffold, which is a widespread two-nitrogen containing compound in nature . These compounds are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Preparation of A2B Adenosine Receptor Antagonists

“2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol” is used in the preparation of A2B adenosine receptor antagonists . These antagonists are used in the treatment of various diseases, including inflammatory and immune disorders.

Synthesis of Biologically Active Compounds

This compound is also used in the synthesis of other biologically active compounds . These compounds can have a wide range of applications in medical and pharmaceutical research.

Antimicrobial Activity

Chloro [2,6-bis(1- methyl imidazol)pyrazine]silver(I)-complex and chloro[2,6-bis(1-methyl imidazol)pyrazine]gold(I)- complex, which are derivatives of the compound, are found to have potent antimicrobial activity . They are even more effective than several conventionally used antibiotics .

Solubility in Dimethyl Sulfoxide and Methanol

The compound is soluble in dimethyl sulfoxide and methanol . This property is important for its use in various chemical reactions and processes.

Storage and Handling

The compound should be stored in a cool, well-ventilated area, with the container kept tightly closed . It should be stored away from oxidizing agents .

properties

IUPAC Name

2-[(6-chloropyrazin-2-yl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-8(2,5-13)12-7-4-10-3-6(9)11-7/h3-4,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRYNULFXOLKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221740
Record name 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol

CAS RN

1220038-19-6
Record name 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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